molecular formula C19H26N2O3 B11314885 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11314885
M. Wt: 330.4 g/mol
InChI Key: KDKPNWODXFTQHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the Mannich reaction, where a coumarin derivative reacts with formaldehyde and a secondary amine, such as 4-methylpiperazine . The reaction conditions often include an acidic catalyst and a solvent like ethanol or methanol. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-butyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C19H26N2O3/c1-3-4-5-14-12-18(23)24-19-15(14)6-7-17(22)16(19)13-21-10-8-20(2)9-11-21/h6-7,12,22H,3-5,8-11,13H2,1-2H3

InChI Key

KDKPNWODXFTQHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O

Origin of Product

United States

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